molecular formula C7H7IN2 B3043877 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine CAS No. 945600-09-9

4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine

Cat. No. B3043877
CAS RN: 945600-09-9
M. Wt: 246.05 g/mol
InChI Key: LQSFKEUROBLIKC-UHFFFAOYSA-N
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Description

“4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine” is a heterocyclic compound with the molecular weight of 282.51 . It is also known as 4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine hydrochloride .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . For instance, one study reported the synthesis and biological evaluation of a new series of HNE inhibitors with a pyrrolo[2,3-b]pyridine scaffold .


Molecular Structure Analysis

The InChI code for “4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine” is 1S/C7H7IN2.ClH/c8-6-2-4-10-7-5(6)1-3-9-7;/h2,4H,1,3H2,(H,9,10);1H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine” are not detailed in the search results, it’s worth noting that pyrrolo[2,3-b]pyridine derivatives have been used in the development of potent HNE inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine” include a molecular weight of 282.51 . The compound is solid in form .

Scientific Research Applications

Safety and Hazards

The safety information for “4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine” includes several hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H318 - Causes serious eye damage, and H335 - May cause respiratory irritation .

Future Directions

The future directions for “4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine” and similar compounds could involve further exploration of their potential as inhibitors, given their demonstrated effectiveness in certain studies . More research is needed to fully understand their potential applications and mechanisms of action.

Mechanism of Action

Target of Action

The primary targets of 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits this process, thereby preventing the activation of these signaling pathways .

Biochemical Pathways

The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in regulating cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine disrupts these pathways, potentially leading to a reduction in tumor growth and progression .

Pharmacokinetics

It is noted that the compound has a low molecular weight , which could potentially influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

In vitro studies have shown that 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

properties

IUPAC Name

4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2/c8-6-2-4-10-7-5(6)1-3-9-7/h2,4H,1,3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSFKEUROBLIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC=CC(=C21)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 2
4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 3
4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 4
4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 5
4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 6
4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine

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